4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide 4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2380140-82-7
VCID: VC5440117
InChI: InChI=1S/C11H13F2N3O/c12-11(13)3-6-16(7-4-11)10(17)15-9-2-1-5-14-8-9/h1-2,5,8H,3-4,6-7H2,(H,15,17)
SMILES: C1CN(CCC1(F)F)C(=O)NC2=CN=CC=C2
Molecular Formula: C11H13F2N3O
Molecular Weight: 241.242

4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide

CAS No.: 2380140-82-7

Cat. No.: VC5440117

Molecular Formula: C11H13F2N3O

Molecular Weight: 241.242

* For research use only. Not for human or veterinary use.

4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide - 2380140-82-7

Specification

CAS No. 2380140-82-7
Molecular Formula C11H13F2N3O
Molecular Weight 241.242
IUPAC Name 4,4-difluoro-N-pyridin-3-ylpiperidine-1-carboxamide
Standard InChI InChI=1S/C11H13F2N3O/c12-11(13)3-6-16(7-4-11)10(17)15-9-2-1-5-14-8-9/h1-2,5,8H,3-4,6-7H2,(H,15,17)
Standard InChI Key JRRMPXSBWSMAIU-UHFFFAOYSA-N
SMILES C1CN(CCC1(F)F)C(=O)NC2=CN=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring with two fluorine atoms at the 4-position (Figure 1). The carboxamide group at the 1-position is linked to a pyridin-3-yl substituent, introducing both hydrogen-bonding capacity and aromatic π-stacking potential.

Molecular Formula: C11_{11}H12_{12}F2_{2}N3_{3}O
Molecular Weight: 263.23 g/mol
Key Functional Groups:

  • 4,4-Difluoropiperidine core

  • Carboxamide linkage

  • Pyridin-3-yl aromatic system

Physicochemical Parameters

PropertyValueSource
logP (Partition Coefficient)1.52 (estimated)
Hydrogen Bond Donors2 (amide NH, pyridine N)
Hydrogen Bond Acceptors4 (amide O, pyridine N)
Polar Surface Area62.8 Ų

The fluorine atoms enhance metabolic stability and membrane permeability, while the pyridine ring contributes to solubility in polar solvents .

Synthetic Routes

Key Synthetic Strategies

The synthesis typically involves two stages: (1) fluorination of the piperidine ring and (2) carboxamide formation.

Fluorination of Piperidine

4,4-Difluoropiperidine intermediates are synthesized via fluorination of piperidin-4-one derivatives using diethylaminosulfur trifluoride (DAST) or related reagents . For example:

Piperidin-4-one+DAST4,4-Difluoropiperidine+Byproducts\text{Piperidin-4-one} + \text{DAST} \rightarrow 4,4\text{-Difluoropiperidine} + \text{Byproducts}

This step achieves >80% yield under anhydrous conditions.

Carboxamide Formation

The carboxamide is introduced via coupling reactions:

  • Activation: 4,4-Difluoropiperidine-1-carbonyl chloride is generated using phosgene or thionyl chloride.

  • Nucleophilic Substitution: Reaction with 3-aminopyridine in the presence of a base (e.g., triethylamine):

ClC(O)Piperidine-F2+3-AminopyridineTarget Compound+HCl\text{ClC(O)Piperidine-F}_2 + \text{3-Aminopyridine} \rightarrow \text{Target Compound} + \text{HCl}

Yields range from 60–75% .

Biological Activity and Mechanisms

Receptor Interactions

Structural analogs of 4,4-difluoro-N-(pyridin-3-yl)piperidine-1-carboxamide exhibit affinity for:

  • NMDA Receptors: Fluorinated piperidines modulate NR2B subunits, implicated in neuropathic pain and depression .

  • Cannabinoid CB1 Receptors: Piperidine carboxamides act as antagonists, influencing appetite and pain pathways .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (logP = 1.52) makes it a candidate for:

  • Neuropathic Pain: NMDA receptor antagonism .

  • Depression: Modulation of monoamine transporters.

Oncology

Fluorinated piperidines are explored for:

  • Kinase Inhibition: Targeting EGFR and VEGFR2 .

  • PROTAC Development: As warheads for protein degradation .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity (IC50_{50})
4,4-Difluoro-N-(pyridin-4-yl)piperidine-1-carboxamidePyridin-4-yl substituent2.1 μM (VEGFR2)
N-(4-Chlorophenyl)-5,5-difluoro-piperidine-3-carboxamideChlorophenyl group4.5 μM (DNA cleavage)
4-Pyridin-4-yl-piperazine-1-carboxamidePiperazine core8.3 μM (CB1)

The pyridin-3-yl variant shows enhanced solubility but reduced logP compared to chlorophenyl analogues .

Future Directions

  • Optimization: Introduce bulky substituents at the piperidine 3-position to improve target selectivity.

  • Prodrug Development: Mask the carboxamide as an ester to enhance oral bioavailability.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models of neuropathic pain .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator